molecular formula C9H8N2O2 B6177544 3,4-dihydroquinazoline-6-carboxylic acid CAS No. 2648957-39-3

3,4-dihydroquinazoline-6-carboxylic acid

Cat. No.: B6177544
CAS No.: 2648957-39-3
M. Wt: 176.2
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Description

3,4-Dihydroquinazoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of quinazoline derivatives with higher oxidation states.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Products: Reduction can convert the quinazoline ring to a dihydroquinazoline structure.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Quinazoline derivatives with ketone or aldehyde functionalities.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Functionalized quinazoline derivatives with various substituents.

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex heterocyclic compounds.
    • Employed in the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its anticancer properties.
    • Evaluated for its potential as an antiviral and antifungal agent.
  • Industry

    • Utilized in the development of new materials with specific chemical properties.
    • Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • Enzymes such as kinases and proteases.
    • Receptors involved in cellular signaling pathways.
  • Pathways Involved

    • Inhibition of enzyme activity by binding to the active site.
    • Modulation of receptor activity leading to altered cellular responses.

Comparison with Similar Compounds

3,4-Dihydroquinazoline-6-carboxylic acid can be compared with other similar compounds in the quinazoline family:

  • Quinazolin-4(3H)-one

    • Similar structure but lacks the carboxylic acid group.
    • Exhibits different chemical reactivity and biological activity.
  • 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid

    • Similar structure with a carboxylic acid group at the 2nd position.
    • Different synthetic routes and applications.
  • Quinazoline-2,4-dione

    • Contains two carbonyl groups at the 2nd and 4th positions.
    • Different chemical properties and uses.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.

Properties

CAS No.

2648957-39-3

Molecular Formula

C9H8N2O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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